molecular formula C11H10O4 B12001483 1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione CAS No. 13289-90-2

1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione

Cat. No.: B12001483
CAS No.: 13289-90-2
M. Wt: 206.19 g/mol
InChI Key: OBEWSBMNHGZOOT-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione (CAS: 13289-90-2) is a bicyclic organic compound featuring a seven-membered benzoannulene core substituted with two hydroxyl groups and two ketone moieties. Its structure combines aromatic and non-aromatic regions, which may influence its electronic properties and biological interactions. The compound is commercially available at 95% purity (AK Scientific, 2025) and has been studied in the context of antioxidant pathways, particularly the Nrf2/ARE (antioxidant response element) signaling cascade . While its direct pharmacological applications remain under investigation, its structural analogs have demonstrated antimicrobial and neuroprotective activities in prior research .

Properties

CAS No.

13289-90-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

1,4-dihydroxy-7,8-dihydro-6H-benzo[7]annulene-5,9-dione

InChI

InChI=1S/C11H10O4/c12-6-2-1-3-7(13)11-9(15)5-4-8(14)10(6)11/h4-5,14-15H,1-3H2

InChI Key

OBEWSBMNHGZOOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2C(=O)C1)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoannulene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy functionality at the desired positions on the benzoannulene ring.

    Oxidation: The final step often involves oxidation reactions to form the quinone moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Friedel-Crafts Acylation

The compound undergoes ring-opening when treated with carbonyl chlorides (e.g., acetyl chloride), forming dihydroxy and dicarbonyl derivatives . For example:

  • Starting Material : Furo-benzobicyclo[3.2.1]octadiene photoproduct (structurally similar to the target compound).

  • Products : Mono-/dihydroxy and mono-/dicarbonyl derivatives (e.g., compounds 50–57 ) .

  • Mechanism : Acid-catalyzed cleavage of the furan ring followed by carbonyl group incorporation.

Cycloaddition Reactions

The compound may participate in Diels-Alder-like reactions , as evidenced by studies on benzoannulene derivatives . For instance:

  • Reaction Conditions : Ruthenium catalysts (e.g., Ru₃(CO)₁₂) and dienes (e.g., butadiene).

  • Products : Hexahydro-benzoannulene diols (e.g., 3g and 3i ) .

  • Mechanism : [4+2] cycloaddition between conjugated dienes and the benzoannulene framework.

Nucleophilic Substitution

The hydroxyl (-OH) groups enable nucleophilic attack under basic or acidic conditions. For example:

  • Reaction : Substitution with amines or alcohols via O→N or O→O transfer.

  • Evidence : Related benzoannulene derivatives undergo amination via Buchwald-Hartwig coupling .

Hydroxyl Groups

The two hydroxyl groups (1,4-positions) participate in:

  • Acid-Base Reactions : Protonation/deprotonation depending on pH.

  • Condensation Reactions : Formation of ethers, esters, or hemiacetals.

Carbonyl Groups

The two ketone groups (5,9-positions) enable:

  • Nucleophilic Addition : Reaction with alcohols, amines, or Grignard reagents.

  • Enolization : Tautomerization under basic conditions.

Table 1: Friedel-Crafts Acylation Products

Reagent Product Type Yield Range Key Features
Acyl chlorides Dihydroxy/dicarbonyl derivatives7–59%Mono-/di-substituted carbonyls

Table 2: Cycloaddition Reaction Parameters

Catalyst Dienophile Temperature Time Product
Ru₃(CO)₁₂ Butadiene130°C48 hHexahydro-benzoannulene diols

Research Findings

  • Ring-Opening Sensitivity : The furan-derived skeleton in related compounds undergoes cleavage under acidic Friedel-Crafts conditions, suggesting similar reactivity for the target compound .

  • Catalytic Efficiency : Ruthenium-based catalysts enhance cycloaddition rates, indicating potential synthetic utility .

  • Functional Group Tuning : The hydroxyl and carbonyl groups enable modular modification for diverse applications.

Scientific Research Applications

Cholinesterase Inhibition

Recent studies have identified derivatives of benzoannulene compounds as potential cholinesterase inhibitors. These compounds exhibit significant binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For instance, specific analogs of 1,4-dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione have shown promising results in inhibiting these enzymes, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

The antioxidant activity of this compound has been investigated due to its ability to scavenge free radicals. Studies indicate that it can protect cellular components from oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The compound's structure allows it to donate electrons effectively, thereby neutralizing reactive oxygen species .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 1,4-dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Polymer Chemistry

In materials science, 1,4-dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione can serve as a building block for synthesizing novel polymers. Its functional groups allow for various chemical modifications that can enhance the mechanical and thermal properties of polymeric materials. Research indicates that incorporating this compound into polymer matrices can improve their stability and reduce degradation under environmental stress .

Organic Electronics

The compound's electronic properties are being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). By modifying its structure further, researchers aim to enhance charge transport and light-emitting efficiency .

Heavy Metal Remediation

Studies have suggested that 1,4-dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione can be utilized in the selective removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with toxic elements such as lead and thallium effectively. This application is crucial for developing sustainable methods for environmental cleanup .

Photodegradation of Pollutants

The compound has potential applications in the photodegradation of organic pollutants under UV light exposure. Its structural characteristics enable it to participate in photocatalytic reactions that break down harmful substances into less toxic forms. This property is particularly valuable in wastewater treatment processes .

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione involves its interaction with molecular targets such as estrogen receptors. The compound can act as a selective estrogen receptor degrader (SERD), binding to the receptor and promoting its degradation. This leads to the downregulation of estrogen receptor signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .

Comparison with Similar Compounds

Antioxidant Activity via Nrf2/ARE Pathway

  • This compound exhibited moderate ARE-inducing activity in Hep G2 cells, comparable to plumbagin analogs but significantly weaker than naphthazarin (Fig. 1C, ). This suggests that the benzo[7]annulene scaffold may lack the electronic or steric features required for optimal interaction with Nrf2 pathway targets.
  • Naphthazarin, a naphthoquinone derivative, demonstrated superior potency, likely due to its planar aromatic structure and additional hydroxyl groups at positions 5 and 8, which enhance redox cycling and protein binding .

Antimicrobial Activity

  • The benzo[7]annulene derivative’s rigid bicyclic system may limit its ability to adopt conformations necessary for microbial target engagement compared to spirocyclic analogs.

Biological Activity

1,4-Dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione (CAS Number: 13289-90-2) is a polycyclic aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H10O4
  • Molecular Weight : 206.1947 g/mol
  • Structure : The compound features a benzoannulene core with hydroxyl groups at positions 1 and 4 and a dione functionality at positions 5 and 9.

Antioxidant Properties

Research indicates that 1,4-dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems .

Cytotoxicity and Anticancer Activity

Studies have demonstrated the compound's cytotoxic effects on cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that the compound induces apoptosis in human cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The concentration-dependent effects were observed with IC50 values indicating significant potency against specific cancer types .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via ROS
HeLa (Cervical)20DNA fragmentation and cell cycle arrest
A549 (Lung)25Mitochondrial dysfunction

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression:

  • Cholinesterase Inhibition : It exhibits moderate inhibitory activity against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases. The IC50 for AChE inhibition was reported at approximately 17.5 µM .

The biological activities of 1,4-dihydroxy-7,8-dihydro-5H-benzo annulene-5,9(6H)-dione can be attributed to several mechanisms:

  • ROS Generation : The compound promotes the formation of reactive oxygen species leading to oxidative damage in cancer cells.
  • DNA Interaction : Evidence suggests that it can form adducts with DNA, resulting in strand scission and fragmentation .
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been noted, leading to increased expression of pro-apoptotic factors.

Case Study 1: Anticancer Efficacy

A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Study 2: Neuroprotective Effects

In a neuroprotective study using an Alzheimer's disease model, the compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function metrics in treated subjects.

Q & A

Q. Experimental Design Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize yield.
  • Characterize intermediates using FT-IR (to track carbonyl groups) and 1^1H NMR (to confirm regioselectivity).

Advanced: How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:
Discrepancies often arise due to dynamic equilibria (e.g., keto-enol tautomerism) or crystal-packing effects. To resolve these:

Variable-Temperature NMR : Analyze 1^1H and 13^13C NMR spectra at different temperatures to detect tautomeric shifts or conformational changes .

X-ray Crystallography : Compare solid-state (X-ray) and solution-state (NMR) structures to identify environmental influences on bond lengths or angles .

Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts and validate experimental data against predicted values .

Example Case :
If X-ray shows a planar dione ring while NMR suggests non-equivalent protons, computational modeling can clarify whether solution-phase distortions explain the discrepancy .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar hydroxyl/dione groups from non-polar byproducts .

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and impurities .

HPLC-Prep : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Q. Key Metrics :

  • Purity assessment via 1^1H NMR integration or HPLC-DAD (Diode Array Detection).
  • Yield optimization by adjusting solvent polarity and temperature gradients .

Advanced: What strategies are used to study the compound’s potential as a DNA intercalator or enzyme inhibitor?

Methodological Answer:

Biophysical Assays :

  • UV-Vis Titration : Monitor hypochromism or bathochromic shifts in the presence of DNA to assess intercalation .
  • Fluorescence Quenching : Use ethidium bromide displacement assays to quantify binding affinity .

Enzymatic Studies :

  • Kinetic Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., topoisomerases) using fluorogenic substrates .

Molecular Docking : Employ software like AutoDock to predict binding modes and guide structural modifications for enhanced activity .

Q. Data Interpretation :

  • Correlate binding constants (Kd) with cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate therapeutic potential .

Basic: How to determine the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate the compound in HCl (0.1 M) or NaOH (0.1 M) at 25–60°C, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating (e.g., 10°C/min) .

pH-Dependent Solubility :

  • Use shake-flask methods to measure solubility in buffers (pH 1–13) and identify stability windows .

Q. Critical Parameters :

  • Degradation products are characterized using LC-MS to identify cleavage pathways (e.g., hydrolysis of dione groups) .

Advanced: What computational methods predict the electronic properties and reactivity of this benzoannulene derivative?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and redox potentials .

Reactivity Descriptors :

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Molecular Dynamics (MD) :

  • Simulate interactions with biological targets (e.g., DNA) to guide rational drug design .

Q. Validation :

  • Compare computed UV-Vis spectra with experimental data to refine electronic transition models .

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